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Introduction

NR-VO04 is a first-in-class proteolysis-targeting chimera (PROTAC) that potently and selectively
degrades the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2][3][4][5][6] NR4AL
is a key transcription factor that plays a critical role in maintaining an immunosuppressive tumor
microenvironment (TME).[1][5][7] By mediating the degradation of NR4A1, NR-V04 has
demonstrated significant potential as a novel cancer immunotherapy agent.[1][3][4][5][6][8]
Preclinical studies have shown that NR-V04 monotherapy can lead to robust tumor inhibition
and even complete tumor eradication in various cancer models.[1][3][4][5] This document
provides detailed application notes and protocols for the use of NR-V04, with a particular focus
on its synergistic potential when combined with other immunotherapy agents.

Mechanism of Action of NR-V04

NR-VO04 is a heterobifunctional molecule that consists of a ligand for NR4A1 and a ligand for
the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[9] This design allows
NR-V04 to induce the formation of a ternary complex between NR4A1 and VHL, leading to the
polyubiquitination of NR4A1 and its subsequent degradation by the proteasome.[8] The
degradation of NR4A1l by NR-V04 has been shown to have profound immunomodulatory
effects within the TME.[1][4][5]

The key mechanistic effects of NR-V04 include:
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« Induction of Tumor-Infiltrating B cells: NR-V04 treatment leads to a significant increase in
tumor-infiltrating B cells, particularly plasmablasts, which are associated with a favorable
prognosis.[3][8]

o Enhancement of CD8+ T cell Function: By degrading NR4A1, which is known to be elevated
in exhausted CD8+ T cells, NR-V04 can potentially rescue the cytotoxic function of these
critical anti-tumor immune cells.[1]

e Reduction of Myeloid-Derived Suppressor Cells (MDSCs): NR-V04 has been shown to inhibit
monocytic MDSCs, a cell population that significantly contributes to immune suppression
within the TME.[1][3][8]

Signaling Pathway of NR-V04 Action
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NR-V04 mechanism of action and its impact on the tumor microenvironment.

NR-V04 in Combination with Other Inmunotherapy

Agents
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While preclinical data on NR-V04 combination therapies are still emerging, the mechanism of
action of NR-V04 provides a strong rationale for its use in combination with other
immunotherapy agents, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-
L1 and anti-CTLA-4 antibodies.

Rationale for Combination Therapy:

e Synergistic Immune Activation: NR-V04 enhances the infiltration and function of effector
immune cells (B and T cells) within the tumor. ICIs, in turn, release the brakes on these
activated immune cells, allowing for a more potent and durable anti-tumor response.

o Overcoming Resistance to ICls: A significant portion of patients do not respond to ICI
monotherapy, often due to an immune-excluded or "cold" tumor microenvironment. By
increasing the infiltration of immune cells, NR-V04 can potentially convert these "cold"
tumors into "hot" tumors, thereby sensitizing them to the effects of ICls.

o Targeting PD-L1 Expression: Studies with NR4A1 antagonists have shown that inhibition of
NR4AL1 can lead to the degradation of PD-L1 on tumor cells.[10] This suggests that NR-V04
may not only enhance the immune response but also directly target a key mechanism of
immune evasion, providing a dual benefit when combined with anti-PD-1/PD-L1 therapies.

Data Presentation
In Vitro Degradation of NR4A1 by NR-V04

Cell Line NR-V04 DC50 Treatment Time
CHL-1 (Human Melanoma) 228.5 nM[2][4][7] 16 hours[2][4][7]
A375 (Human Melanoma) 518.8 nM[2][4][7] 16 hours[2][4][7]

In Vivo Efficacy of NR-V04 Monotherapy
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Tumor Model Treatment Regimen Outcome

MC38 (Colon ) ) Significant tumor growth
) 1.8 mg/kg, i.p., twice weekly[8] =~

Adenocarcinoma) inhibition[8]

Significant tumor growth

Yummerl.7 (Melanoma) 1.8 mg/kg, i.p., twice weekly[8] = =
inhibition[8]

Significant tumor growth

B16F10 (Melanoma) 1.8 mg/kg, i.p., twice weekly[8] = =
inhibition[8]

Immunomodulatory Effects of NR-V04 in B16F10
Melanoma Model

Immune Cell Population Change with NR-V04 Treatment
Tumor-Infiltrating B cells (B220+) Increased from 14.7% to 30.1%[8]
Monocytic MDSCs Significantly reduced[1][5]

Splenic CD8+ Effector Memory T cells Significantly increased[8]

Experimental Protocols
Protocol 1: In Vivo Combination Therapy in a Syngeneic
Mouse Model

This protocol outlines a study to evaluate the synergistic anti-tumor efficacy of NR-V04 in
combination with an anti-PD-1 antibody in a syngeneic mouse model of colon cancer.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_immunoprecipitation_Assay_for_PROTAC_MDM2_Degrader_2_Ternary_Complex.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_immunoprecipitation_Assay_for_PROTAC_MDM2_Degrader_2_Ternary_Complex.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_immunoprecipitation_Assay_for_PROTAC_MDM2_Degrader_2_Ternary_Complex.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_immunoprecipitation_Assay_for_PROTAC_MDM2_Degrader_2_Ternary_Complex.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_immunoprecipitation_Assay_for_PROTAC_MDM2_Degrader_2_Ternary_Complex.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_immunoprecipitation_Assay_for_PROTAC_MDM2_Degrader_2_Ternary_Complex.pdf
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_immunoprecipitation_Assay_for_PROTAC_MDM2_Degrader_2_Ternary_Complex.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6825407/
https://rupress.org/jem/article/221/3/e20231519/276559/PROTAC-mediated-NR4A1-degradation-as-a-novel
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Co_immunoprecipitation_Assay_for_PROTAC_MDM2_Degrader_2_Ternary_Complex.pdf
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Study Setup

[DEVAH
Subcutaneous inoculation
of MC38 tumor cells into
C57BL/6 mice

Day 7:
Tumor measurement and
randomization of mice into
treatment groups

Treatment Phase
\4
[DEVAEVAR
Treatment administration
Analysis
\
. Ongoing:
Group 4:
. . Tumor volume and body
DIREYRE < AR A [Neight measurement (ZXI\NeekJ
\
Group 1: Group 2: Group 3: Day 21 (or earlier if humane endpoints are met):
Vehicle Control NR-V04 (1.8 mg/kg, i.p., 2x/week) Anti-PD-1 Ab (10 mg/kg, i.p., 2x/week) Euthanasia and tumor/spleen collection
\ \i
Flow cytometry analysis of Immunohistochemistry of
tumor-infiltrating lymphocytes tumor sections

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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